Allyl 2-chlorobenzoate
Description
Properties
CAS No. |
7506-76-5 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
prop-2-enyl 2-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7H2 |
InChI Key |
QAPRPPQBBCRDKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Allyl 2-chlorobenzoate has shown promise in pharmaceutical applications, particularly in the development of anticancer agents. Research indicates that modifications of phenolic compounds, including derivatives of this compound, exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives possess significant anticancer activity while maintaining low toxicity to normal cells .
Case Study: Anticancer Activity
- Compound Tested : this compound derivatives
- Cell Lines : AGS (gastric cancer) and MRC-5 (normal lung fibroblast)
- Findings : Induction of apoptosis confirmed by caspase activation assays.
Agrochemical Applications
The compound is also utilized in agrochemicals, particularly as a precursor for synthesizing fungicides and insecticides. Its derivatives have been explored for their insecticidal properties against pests like Spodoptera frugiperda, showing promising efficacy .
Table: Insecticidal Activity of this compound Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Spodoptera frugiperda | 75 | |
| Allyl 2-nitrobenzoate | Aphis gossypii | 68 |
Polymer Chemistry
This compound serves as a valuable monomer in polymer chemistry. Its copolymerization with other vinyl monomers has been studied to produce materials with enhanced properties. The radical copolymerization process allows for the incorporation of functional groups that can modify the physical and chemical characteristics of the resulting polymers.
Table: Copolymerization Characteristics
| Monomer | Copolymer Yield (%) | Properties Enhanced |
|---|---|---|
| Vinyl Acetate | 60 | Increased flexibility |
| Styrene | 55 | Improved thermal stability |
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound is employed in various industrial applications, including:
- Adhesives : Used as a reactive diluent to enhance adhesion properties.
- Coatings : Acts as a crosslinking agent to improve durability.
- Flame Retardants : Incorporated into formulations to reduce flammability.
Comparison with Similar Compounds
Structural Analogs: Allyl Esters
Allyl esters share a common allyl moiety, which imparts distinct reactivity due to the conjugated double bond. Key comparisons include:
- Reactivity : The allyl group undergoes electrophilic addition and polymerization, while the ester linkage allows hydrolysis under acidic/basic conditions. Chlorine substituents enhance electrophilic aromatic substitution reactivity .
- Biological Activity : Allyl groups in compounds like allyl isothiocyanate exhibit antimicrobial and anticancer properties, likely due to thiol-reactive intermediates . This compound may share similar bioactivity, though chlorine’s electron-withdrawing effect could modulate potency .
Substituent Effects: Chlorinated Benzoates
The position and nature of substituents on the benzoate ring significantly influence physical and chemical properties:
| Compound | Substituent | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | -Cl (ortho) | ~200–220 (est.) | Low in water; soluble in organic solvents | Polymer crosslinking, intermediates |
| Methyl 2-chlorobenzoate | -Cl (ortho) | 223–225 | Insoluble in water | Pharmaceuticals, dyes |
| Allyl 4-chlorobenzoate | -Cl (para) | ~210–230 (est.) | Similar to ortho | Less steric hindrance |
- Chlorine Position : Ortho-substitution introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs. However, ortho-chlorine enhances thermal stability .
- Electronic Effects: The chlorine atom withdraws electron density, activating the ring toward electrophilic substitution at meta/para positions. This contrasts with electron-donating groups (e.g., -OCH₃ in eugenol), which reduce electrophilic reactivity .
Physicochemical and Functional Comparisons
Physical Properties
- Volatility: Allyl esters (e.g., allyl chloride, boiling point 45°C) are more volatile than non-allyl analogs (e.g., propyl 2-chlorobenzoate) due to the unsaturated allyl group .
- Solubility : Chlorinated benzoates exhibit low water solubility but high miscibility in polar organic solvents (e.g., acetone, chloroform) .
Chemical Reactivity
- Polymerization : The allyl group enables radical or ionic polymerization, forming cross-linked polymers. This property is exploited in resins and coatings .
- Hydrolysis : Allyl esters hydrolyze slower than vinyl esters due to reduced electrophilicity at the carbonyl carbon but faster than alkyl esters due to allyl’s electron-withdrawing conjugation .
Antimicrobial and Medicinal Potential
- Allyl derivatives (e.g., diallyl disulfide in garlic) show antimicrobial activity by disrupting microbial membranes . This compound’s chlorine may enhance lipid solubility, improving biofilm penetration .
- Toxicity Considerations : Some allyl compounds (e.g., allyl chloride) are mutagenic via alkylation of DNA . Chlorinated variants may require toxicity profiling for safe use .
Q & A
Q. What are the optimal synthetic routes for Allyl 2-chlorobenzoate, and how can reaction efficiency be maximized?
this compound is synthesized via a condensation reaction between propargyl alcohol and 2-chlorobenzoyl chloride using SBA-Pr-NH₂ (a mesoporous silica-based catalyst functionalized with aminopropyl groups). Key parameters include:
- Catalyst use : SBA-Pr-NH₂ enhances reaction efficiency by providing a high surface area and basic sites for nucleophilic acyl substitution .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.
- Purification : Column chromatography or recrystallization ensures high purity.
For scalability, monitor exothermic reactions to avoid side products like oligomers.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm esterification by identifying peaks for the allyl group (δ 4.8–5.2 ppm for protons adjacent to the ester oxygen) and the 2-chlorobenzoate aromatic protons (δ 7.3–8.1 ppm) .
- FT-IR : Look for C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).
- GC-MS/HPLC : Quantify purity and detect trace impurities using reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How should this compound be handled to ensure stability during storage and experimentation?
- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation.
- Decomposition risks : Elevated temperatures (>60°C) or prolonged exposure to moisture may hydrolyze the ester bond, releasing 2-chlorobenzoic acid and allyl alcohol .
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Acute exposure risks include mucous membrane irritation; chronic effects are not well-documented but may parallel allyl chloride derivatives (neuropathy, hepatotoxicity) .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorobenzoate moiety influence the reactivity of the allyl group in cross-coupling or polymerization reactions?
The electron-withdrawing chlorine atom at the ortho position of the benzoate ring stabilizes the ester carbonyl group, reducing electron density on the allyl moiety. This:
- Slows radical polymerization : The electron-deficient allyl group may require higher initiator concentrations.
- Alters regioselectivity : In Diels-Alder reactions, the electron-poor allyl ester may favor endo transition states. Computational studies (e.g., DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What contradictions exist in the reported toxicity of allyl ester derivatives, and how can they be resolved methodologically?
Q. What role does this compound play in the synthesis of nanostructured composites, and how can reaction conditions be optimized?
this compound serves as a propargyl-containing precursor in click chemistry to functionalize polyhedral oligomeric silsesquioxane (POSS) frameworks. Key steps:
Azide functionalization : React POSS with sodium azide to generate POSS-(N₃)₈.
Click reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links this compound to POSS, forming triazole bridges.
Optimization :
- Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) at 50–60°C to accelerate kinetics.
- Monitor reaction progress via FT-IR to track azide peak disappearance (~2100 cm⁻¹) .
Data Contradiction Analysis
Q. How can conflicting data on the thermal stability of allyl esters be reconciled in experimental design?
- Issue : Some studies report decomposition at 150°C, while others note stability up to 200°C.
- Root cause : Impurities (e.g., residual acids or moisture) may catalyze degradation.
- Mitigation :
Methodological Recommendations
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO/LUMO energies.
- Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., toluene, DMSO) to predict aggregation behavior .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
